3-(Acetylamino)propanamide

Overview

Description

3-(Acetylamino)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an acetylamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Acetylamino)propanamide can be synthesized through several methods. One common approach involves the acetylation of 3-aminopropanamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(Acetylamino)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(Acetylamino)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Acetylamino)propanamide involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Propanamide: A simpler amide with similar structural features but lacking the acetylamino group.

3-Acetylamino-N-2-thienyl-propanamide: A derivative with a thienyl group, exhibiting different chemical properties and applications.

Uniqueness: 3-(Acetylamino)propanamide is unique due to its specific acetylamino substitution, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Biological Activity

Overview

3-(Acetylamino)propanamide, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

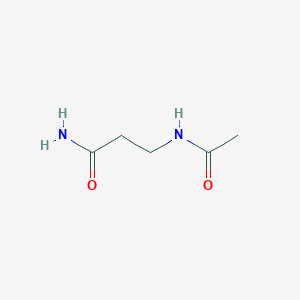

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an acetylamino group attached to a propanamide backbone, which is critical for its biological activity.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The acetylamino group facilitates hydrogen bonding, while the hydrophobic regions of the molecule interact with lipid membranes and protein structures. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects such as antimicrobial and anticancer activities .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated notable antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This table highlights the compound's potential as a lead candidate in the development of new antibacterial agents .

2. Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 10 µM |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

3. Anticonvulsant Activity

A study on derivatives of propanamide compounds indicated that some analogs exhibit anticonvulsant properties, suggesting that this compound could also possess similar effects. The research utilized the Maximum Electroshock Seizure (MES) test in animal models to evaluate efficacy, revealing promising results in reducing seizure frequency .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Resistance: A comparative analysis showed that this compound could effectively combat resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance .

- Anticancer Research: In a controlled laboratory setting, researchers observed that treatment with this compound resulted in significant tumor size reduction in xenograft models, indicating its potential for clinical application in oncology .

Properties

IUPAC Name |

3-acetamidopropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)7-3-2-5(6)9/h2-3H2,1H3,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPBDSRHYYCQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611537 | |

| Record name | N~3~-Acetyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219724-47-7 | |

| Record name | N~3~-Acetyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.